Di(4-carboxymethyl)benzyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

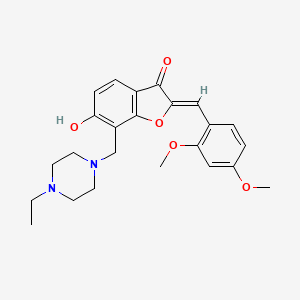

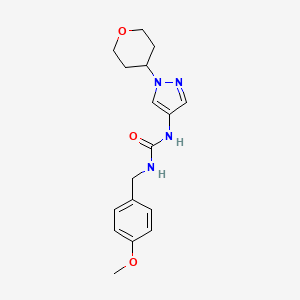

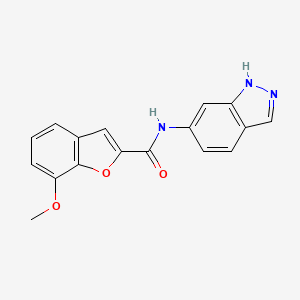

Di(4-carboxymethyl)benzyl ether is a chemical compound with the molecular formula C18H18O5 and a molecular weight of 314.33 . It is an ether derivative, which means it contains an oxygen atom bonded to two alkyl or aryl groups .

Synthesis Analysis

The synthesis of ethers like this compound can be achieved through various methods. One common method is the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with an alkyl halide . Another method involves the use of benzyl trichloroacetimidate, which allows for protection under acidic conditions .Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The structure is based on an ether backbone, with additional carboxymethyl groups attached to the benzyl components .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 521.8±45.0 °C and a predicted density of 1.287±0.06 g/cm3 . Its pKa value is predicted to be 4.00±0.10 .Wissenschaftliche Forschungsanwendungen

Oxidative Cleavage and Synthesis

Benzylic ethers and related substrates can be oxidatively cleaved using oxoammonium salts to yield aromatic aldehydes and alcohols, which are further oxidized to carboxylic acids and ketones, respectively. This reaction showcases the utility of benzylic ethers in organic synthesis, particularly in the stepwise construction of complex molecules from simpler precursors (Pradhan, Bobbitt, & Bailey, 2009).

Catalytic Enantioselective Synthesis

The enantioselective synthesis of benzylic ethers through chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols represents a novel approach in the construction of bioactive molecules. This methodology emphasizes the role of benzylic ethers as intermediates in the development of enantioselective synthetic strategies (Ziegler & Fu, 2016).

Enzyme Coupling to Solid Supports

Benzylic ethers and related functional groups have been utilized in the coupling of enzymes to cellulose, using chloro-s-triazines. This application demonstrates the importance of benzylic ethers in biotechnology, particularly in immobilizing enzymes for various industrial processes (Kay & Crook, 1967).

Stereospecific Nickel-Catalyzed Cross-Coupling Reactions

Secondary benzylic ethers can undergo stereospecific substitution reactions with Grignard reagents in the presence of nickel catalysts. This process allows for the enantioselective synthesis of diarylethanes, highlighting the synthetic versatility of benzylic ethers in constructing stereochemically complex molecules (Taylor, Swift, Waetzig, & Jarvo, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-[[4-(carboxymethyl)phenyl]methoxymethyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c19-17(20)9-13-1-5-15(6-2-13)11-23-12-16-7-3-14(4-8-16)10-18(21)22/h1-8H,9-12H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTBGKWWMRINLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)COCC2=CC=C(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)

![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2837115.png)

![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)

![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)